1-(1H-Imidazol-5-YL)-2-methylpropan-2-amine
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Overview
Description
1-(1H-Imidazol-5-YL)-2-methylpropan-2-amine is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two non-adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Imidazol-5-YL)-2-methylpropan-2-amine typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including arylhalides and heterocycles .
Industrial Production Methods
Industrial production of imidazole derivatives often involves the Radziszewski reaction, which uses glyoxal, formaldehyde, and a mixture of ammonia and methylamine. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(1H-Imidazol-5-YL)-2-methylpropan-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various substituted imidazoles.
Scientific Research Applications
1-(1H-Imidazol-5-YL)-2-methylpropan-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1H-Imidazol-5-YL)-2-methylpropan-2-amine involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects . The exact pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole .
- Ethyl 1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole-4-carboxylate .
Uniqueness
1-(1H-Imidazol-5-YL)-2-methylpropan-2-amine is unique due to its specific structural features and the presence of the imidazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H13N3 |
---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
1-(1H-imidazol-5-yl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C7H13N3/c1-7(2,8)3-6-4-9-5-10-6/h4-5H,3,8H2,1-2H3,(H,9,10) |
InChI Key |
JTZKUGOOSKYHBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CN=CN1)N |
Origin of Product |
United States |
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